molecular formula C14H20N2O2 B12637772 Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B12637772
M. Wt: 248.32 g/mol
InChI Key: BILVVMDGIDUZOL-UHFFFAOYSA-N
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Description

Ethyl 1-(3-Methylpyridin-2-yl)piperidine-4-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile synthetic intermediate. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals and are one of the most important synthetic fragments for designing new drugs . The specific substitution pattern of this compound, featuring an ester group and a methyl-substituted pyridine, makes it a valuable precursor for the construction of more complex molecules. Researchers utilize this and related piperidine carboxylates in the development of potential therapeutic agents. For instance, structurally similar ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate has been identified in scientific databases as a small molecule with investigated biological activity . Furthermore, various piperidine carboxylate derivatives are the subject of patent literature for their application as AT2R antagonists, indicating their relevance in developing treatments for conditions such as neuropathic pain and inflammation . The ester functional group provides a handle for further synthetic manipulation, allowing conversion to other valuable functional groups such as carboxylic acids or amides, which are common in active pharmaceutical ingredients (APIs). As a building block, it enables the exploration of structure-activity relationships (SAR) during drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-9-16(10-7-12)13-11(2)5-4-8-15-13/h4-5,8,12H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILVVMDGIDUZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Reaction

The synthesis via esterification can be summarized as follows:

The reaction proceeds as follows:

$$
\text{Piperidine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate}
$$

Nucleophilic Substitution

For nucleophilic substitution, the following steps are involved:

  • Starting Materials : Piperidine derivative with a good leaving group (e.g., halide) and 3-methylpyridine.

  • Reagents : Base (e.g., sodium hydride) to deprotonate the pyridine nitrogen.

The reaction can be represented as:

$$
\text{Piperidine Derivative} + \text{3-Methylpyridine} \xrightarrow{\text{Base}} \text{this compound}
$$

Coupling Reaction

In coupling reactions, the process typically involves:

The coupling reaction can be illustrated as follows:

$$
\text{Piperidine Derivative} + \text{Pyridyl Halide} \xrightarrow{\text{Palladium Catalyst}} \text{this compound}
$$

For large-scale synthesis, industrial methods may optimize these reactions to enhance yield and purity. Techniques such as continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions, thereby improving efficiency and scalability.

The preparation of this compound can be achieved through various synthetic methodologies, including esterification, nucleophilic substitution, and coupling reactions. Each method presents unique advantages and challenges that can be tailored based on the desired application in pharmaceutical research. Continued exploration of these synthetic routes is essential for advancing the understanding and utilization of this compound in medicinal chemistry.

Method Description
Esterification Reaction of piperidine-4-carboxylic acid with ethanol under reflux with an acid catalyst.
Nucleophilic Substitution Replacement of a leaving group on a piperidine derivative with a pyridyl moiety.
Coupling Reaction Linking piperidine derivatives with pyridines using palladium or nickel catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, reduced pyridine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate has the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of 248.32 g/mol. Its structure includes a piperidine ring substituted with a 3-methylpyridine group, which enhances its biological activity and solubility characteristics .

Synthesis and Derivatives

The synthesis of this compound often involves various methodologies, including:

  • Mitsunobu Reaction : A common method for forming amine derivatives through the coupling of piperidine with pyridine carboxylic acids.
  • Alkylation Reactions : Utilizing alkyl halides to introduce substituents that modify the compound's pharmacological properties .

These synthetic routes are crucial for generating derivatives that can be screened for enhanced biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxicity .

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Research indicates that it may influence dopamine and serotonin pathways, suggesting applications in treating mood disorders and neurodegenerative diseases .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in disease processes, such as kinases related to cancer progression. Studies have highlighted its ability to inhibit ERK5 kinase activity, which is implicated in cellular growth and differentiation .

Case Study 1: Anticancer Screening

A study conducted on a series of piperidine derivatives, including this compound, revealed IC50 values indicating potent activity against MCF-7 breast cancer cells. The compound's structure was optimized through substitution at various positions, leading to enhanced efficacy compared to parent compounds .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, researchers evaluated the effects of this compound on neuronal cell survival under oxidative stress conditions. Results indicated that the compound could significantly reduce cell death, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivitySignificant cytotoxicity in MCF-7 cells
NeuropharmacologicalModulation of dopamine/serotonin levels
Enzyme InhibitionInhibition of ERK5 kinase

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Features

Table 1: Key Structural and Spectral Comparisons
Compound Name Substituent at Piperidine N-1 Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR, MS) Reference
Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate 3-methylpyridin-2-yl C₁₄H₁₈N₂O₂ 246.31 Not explicitly provided; inferred from analogs Target
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 6-morpholinopyrimidin-4-yl C₁₆H₂₃N₃O₃ 321.38 LCMS: [M+H]⁺ = 321
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 2-chloroethyl C₁₀H₁₈ClNO₂ 219.71 Intermediate in umeclidinium bromide synthesis
Ethyl 1-(5-(3-hydroxyphenyl)thiophen-2-yl)piperidine-4-carboxylate 5-(3-hydroxyphenyl)thiophen-2-yl C₂₁H₂₃NO₃S 387.48 HRMS: [M+H]⁺ = 387.1736
Ethyl 1-(2,2-dimethylbenzo[d][1,3]dioxin-5-yl)piperidine-4-carboxylate 2,2-dimethylbenzo[d][1,3]dioxin-5-yl C₁₉H₂₃NO₄ 329.40 LRMS: [M+H]⁺ = 308.1 (after hydrolysis)

Key Observations :

  • Aromatic vs. Chloroethyl () enhances reactivity for cyclization but lacks aromaticity.

Key Observations :

  • Diastereomer Formation : Hydrogenation steps () often yield mixtures, necessitating chromatographic separation, whereas the target compound’s synthesis may avoid this issue due to its planar pyridine ring.
  • Purification Complexity: Morpholinopyrimidine derivatives () require rigorous purification, suggesting that the target compound’s simpler substituent may streamline synthesis.

Pharmacological and Physicochemical Properties

  • Solubility : The 3-methylpyridin-2-yl group enhances water solubility compared to benzo-dioxin derivatives () but reduces it relative to morpholine-containing analogs ().
  • Bioactivity: Thiazolidinone-pyrido-pyrimidinone derivatives () show antitumor and antibacterial activity, implying that the target compound’s pyridine moiety could be optimized for similar applications.

Biological Activity

Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

This compound is categorized as a piperidine derivative, which often exhibits diverse biological activities due to the structural features of the piperidine ring and the attached functional groups. The compound is known for its interactions with various biological targets, primarily in the context of antiviral and antibacterial activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing piperidine structures have shown efficacy against several viral pathogens, including:

  • Herpes Simplex Virus (HSV) : Compounds with similar piperidine frameworks demonstrated notable antiviral activity against HSV-1, with some derivatives achieving high selectivity indices in vitro .
  • SARS-CoV and HCoV-NL63 : Studies on related compounds have illustrated their ability to inhibit the papain-like protease (PLpro) of SARS-CoV, suggesting a potential for developing broader-spectrum antiviral agents .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Similar piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus and Escherichia coli : Some studies report minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against these common pathogens .

The mechanisms underlying the biological activity of this compound are largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of viral proteases, which are crucial for viral replication. For example, compounds structurally related to this compound have been shown to bind effectively to PLpro, altering its conformation and inhibiting its activity .
  • Nitric Oxide Production : There is evidence suggesting that similar compounds can induce nitric oxide (NO) production in macrophages, which plays a role in antimicrobial defense and inflammation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of piperidine derivatives, it was found that certain analogs exhibited IC50 values as low as 0.15 µM against viral targets, highlighting the potential potency of these compounds .

Study 2: Antibacterial Screening

A comprehensive screening of various piperidine derivatives revealed that some exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Data Tables

Activity Type Target Pathogen IC50/MIC Values Reference
AntiviralHSV-1Varies by derivative
AntiviralSARS-CoV< 0.15 µM
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntibacterialEscherichia coli0.0039 - 0.025 mg/mL

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves esterification of piperidine-4-carboxylic acid with ethanol under HCl catalysis, followed by alkylation with a substituted pyridine derivative (e.g., 1-bromo-3-methylpyridine). Yield optimization may include solvent selection (e.g., THF or dichloromethane), temperature control (0–25°C), and catalysts like sodium carbonate or organic bases (e.g., DIEA) to enhance reactivity . Work-up procedures, such as silica gel plug filtration and trituration in ethyl acetate, can improve purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine and pyridine moieties, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., m/z 265.1687 [M+H]+). Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. X-ray crystallography using programs like SHELXL can resolve stereochemistry and confirm crystal packing, provided high-quality single crystals are obtained .

Q. What safety precautions are required during handling and storage?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H302: harmful if swallowed). Store in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases, which may degrade the compound. Safety protocols for pyridine derivatives (e.g., flammability, H226) should be strictly followed .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the pyridine ring and piperidine nitrogen to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes or receptors). Solvent effects are simulated using COSMO-RS to optimize reaction conditions for derivatization .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray results) be resolved?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., –40°C to 60°C) can detect conformational exchange broadening. For crystallographic discrepancies, re-refinement using SHELXPRO or Olex2 with updated restraints (e.g., bond lengths/angles) may correct overinterpretation. Cross-validation with 2D NMR (COSY, NOESY) or solid-state NMR resolves ambiguities in dynamic vs. static disorder .

Q. What strategies mitigate racemization during functionalization of the piperidine ring?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) preserve stereochemistry. Low-temperature reactions (–78°C) and non-polar solvents (toluene) reduce kinetic racemization. Enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes) quantify CYP450-mediated degradation. LC-MS/MS tracks metabolite formation (e.g., hydrolyzed carboxylic acid). Plasma stability is tested by incubating the compound in PBS (pH 7.4) at 37°C and analyzing time-dependent degradation .

Notes

  • Structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) provide insights into reactivity and safety .
  • Advanced users should cross-reference patents (e.g., EP4374877A2) for novel functionalization strategies .

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